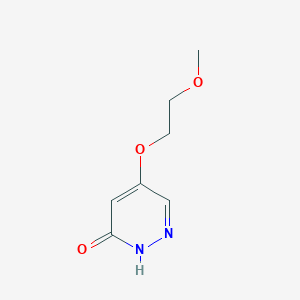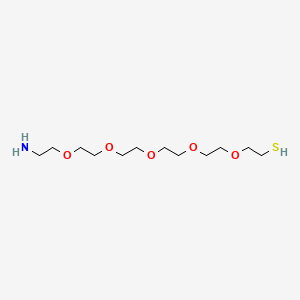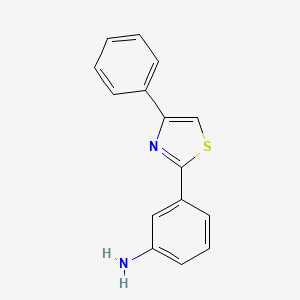
perfluorophenyl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate
Overview
Description
The compound is a complex organic molecule that includes a perfluorophenyl group and a pyrrolidone group . These types of compounds are often used in the field of organic chemistry for various purposes, including the development of new materials and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups . The perfluorophenyl group would likely impart significant electronegativity to the molecule, while the pyrrolidone group could potentially engage in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the perfluorophenyl and pyrrolidone groups . For example, it might be expected to have a relatively high boiling point due to the presence of these polar groups .Scientific Research Applications
Covalent Conjugation of Amine- and Sulfhydryl-containing Molecules
The Maleimide-NH-PEG2-CH2CH2COOPFP Ester can be used for the covalent conjugation of amine- and sulfhydryl-containing molecules . This is due to the presence of N-hydroxysuccinimide (NHS) ester and maleimide groups in the compound .
Crosslinking
The compound can be used as a crosslinker. Crosslinkers having polyethylene glycol (PEG) spacers are convenient alternatives to reagents with purely hydrocarbon spacer arms .
Improved Water Solubility
The PEG spacers in the compound improve the water solubility of the reagent and the conjugate . This makes it a useful compound in applications where water solubility is important.
Reduced Potential for Aggregation
The PEG spacers in the compound can reduce the potential for aggregation of the conjugate . This can be particularly useful in applications where aggregation can interfere with the desired outcome.
Increased Flexibility of the Crosslink
The PEG spacers in the compound increase the flexibility of the crosslink . This can be beneficial in applications where flexibility is important.
Reduced Immunogenic Response
The PEG spacers in the compound can result in a reduced immunogenic response to the spacer itself . This makes it a useful compound in applications where a reduced immunogenic response is desirable.
Mechanism of Action
Target of Action
The primary targets of Mal-NH-PEG2-CH2CH2COOPFP ester are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Mal-NH-PEG2-CH2CH2COOPFP ester, as a part of a PROTAC molecule, facilitates the interaction between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Mal-NH-PEG2-CH2CH2COOPFP ester is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining protein homeostasis within the cell . By facilitating the degradation of specific proteins, Mal-NH-PEG2-CH2CH2COOPFP ester can influence various downstream effects depending on the function of the target protein .
Result of Action
The result of the action of Mal-NH-PEG2-CH2CH2COOPFP ester is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein .
Action Environment
The action of Mal-NH-PEG2-CH2CH2COOPFP ester, like all PROTACs, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use . If it were being developed as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O7/c21-15-16(22)18(24)20(19(25)17(15)23)34-14(31)4-7-32-9-10-33-8-5-26-11(28)3-6-27-12(29)1-2-13(27)30/h1-2H,3-10H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNPGQMJNWIEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F5N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
perfluorophenyl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)




![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)
![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)





